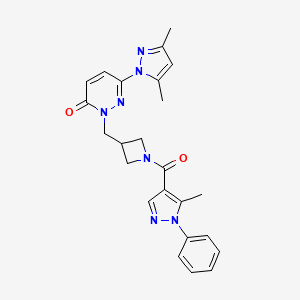

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-((1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

6-(3,5-dimethylpyrazol-1-yl)-2-[[1-(5-methyl-1-phenylpyrazole-4-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N7O2/c1-16-11-17(2)30(26-16)22-9-10-23(32)29(27-22)15-19-13-28(14-19)24(33)21-12-25-31(18(21)3)20-7-5-4-6-8-20/h4-12,19H,13-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSIZRJWGWSDWIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC3CN(C3)C(=O)C4=C(N(N=C4)C5=CC=CC=C5)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-((1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one represents a novel class of pyrazole derivatives with significant biological potential. This article explores its biological activities, including antimicrobial, anti-inflammatory, and antitumor effects, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 359.5 g/mol. The structure features multiple functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 359.5 g/mol |

| CAS Number | 1219584-92-5 |

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In a study involving various pyrazole compounds, including derivatives similar to our target compound, notable activity against bacterial strains such as E. coli and Staphylococcus aureus was observed. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 31.25 μg/mL against A. niger and other pathogens .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well-documented. For instance, compounds derived from the pyrazole nucleus have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In comparative studies, the compound demonstrated up to 85% inhibition of TNF-α at specific concentrations . This suggests that the target compound may also possess similar anti-inflammatory properties.

Antitumor Activity

The antitumor activity of pyrazole-based compounds has been explored in various studies. A recent investigation highlighted that certain pyrazole derivatives could induce apoptosis in cancer cells. The mechanism involves the modulation of apoptotic pathways, making these compounds candidates for further development in cancer therapy .

Case Studies

- Study on Antimicrobial Efficacy : A series of pyrazole derivatives were synthesized and screened against Mycobacterium tuberculosis (MTB). The compound exhibited significant activity with an IC50 value comparable to standard treatments like rifampicin .

- Anti-inflammatory Mechanisms : In vitro studies demonstrated that certain pyrazole derivatives reduced the secretion of inflammatory mediators in macrophages, suggesting their potential use in treating inflammatory diseases .

- Antitumor Effects : A study evaluated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines, revealing that some compounds inhibited cell proliferation effectively through apoptosis induction .

Q & A

Basic: How can researchers optimize the synthetic route for this compound while minimizing trial-and-error approaches?

Answer:

Synthetic optimization should integrate computational reaction path screening (e.g., quantum chemical calculations) with Design of Experiments (DOE) methodologies. For example:

- Use ICReDD’s framework to predict viable reaction pathways and intermediates via quantum mechanics/molecular mechanics (QM/MM) simulations .

- Apply statistical DOE (e.g., factorial designs) to systematically vary parameters (temperature, solvent, catalyst loading) and identify optimal conditions .

- Validate predictions with small-scale experiments, prioritizing high-yield pathways. Evidence from similar pyridazinone derivatives suggests that azetidine coupling and pyrazole functionalization steps are critical for regioselectivity .

Basic: What analytical techniques are most effective for structural characterization of this compound?

Answer:

A multi-technique approach is recommended:

- NMR spectroscopy : Assign peaks for pyrazolyl (δ 2.1–2.5 ppm, dimethyl groups) and pyridazinone (δ 7.2–8.1 ppm) moieties. Compare with databases for analogous compounds .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₂₄H₂₅N₇O₂) and detect fragmentation patterns .

- X-ray crystallography : Resolve stereochemical ambiguities in the azetidine-pyrrole linkage, if crystalline samples are obtainable .

Basic: What computational tools are recommended for preliminary reactivity and stability assessments?

Answer:

- Density Functional Theory (DFT) : Calculate thermodynamic stability of tautomers (e.g., pyridazinone vs. pyridazine forms) and assess reaction energy profiles .

- Molecular docking : Screen for potential binding interactions with biological targets (e.g., kinase enzymes) using libraries like AutoDock Vina .

- ADMET prediction : Use tools like SwissADME to estimate solubility, metabolic stability, and toxicity risks .

Advanced: How can researchers elucidate the mechanism of azetidine ring formation during synthesis?

Answer:

- In-situ monitoring : Employ reaction calorimetry or FT-IR to track intermediates (e.g., carbonyl activation states) .

- Isotopic labeling : Introduce ¹⁵N or ¹³C labels in the azetidine precursor to trace bond reorganization via NMR or mass spectrometry .

- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .

Advanced: What strategies are effective for evaluating biological activity against disease-relevant targets?

Answer:

- Kinase inhibition assays : Prioritize kinases with conserved ATP-binding pockets (e.g., JAK2, EGFR) due to structural similarity to pyridazinone-based inhibitors .

- Cellular cytotoxicity profiling : Use 3D tumor spheroid models to assess penetration and efficacy in physiologically relevant environments .

- Proteomics : Perform target deconvolution via affinity purification mass spectrometry (AP-MS) to identify off-target interactions .

Advanced: How should contradictory data between computational predictions and experimental results be resolved?

Answer:

- Iterative feedback loops : Recalibrate computational models using experimental data (e.g., adjusting solvation parameters in DFT) .

- Sensitivity analysis : Identify variables (e.g., solvent polarity, steric effects) most responsible for discrepancies using multivariate regression .

- Reproducibility checks : Validate results across multiple labs to rule out instrumentation or protocol biases .

Advanced: What methodologies address solubility challenges in formulation studies?

Answer:

- Co-crystallization : Screen for co-formers (e.g., succinic acid) to enhance aqueous solubility via hydrogen bonding .

- Nanoparticle encapsulation : Use microfluidics to generate uniform liposomal or polymeric nanoparticles for controlled release .

- Molecular dynamics (MD) simulations : Predict solvation free energy and excipient compatibility .

Advanced: How can advanced computational models improve reaction scalability?

Answer:

- Multi-scale modeling : Combine DFT (microscale) with computational fluid dynamics (CFD) to optimize mixing and heat transfer in reactors .

- AI-driven optimization : Train neural networks on historical reaction data to predict optimal scale-up parameters (e.g., residence time, catalyst recovery) .

- Process intensification : Use modular flow reactors guided by real-time process analytical technology (PAT) feedback .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.